molecular formula C22H37NO2 B13786030 Hexadecyl nicotinate CAS No. 66170-39-6

Hexadecyl nicotinate

Cat. No.: B13786030
CAS No.: 66170-39-6
M. Wt: 347.5 g/mol
InChI Key: SIYPIMGFUQHRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecyl nicotinate is a long-chain ester derivative of nicotinic acid (vitamin B3), formed by the esterification of nicotinic acid with hexadecanol. This compound is characterized by a hydrophobic hexadecyl (C16) chain linked to the hydrophilic nicotinate moiety, making it amphiphilic. Such structural features influence its solubility, stability, and biological activity. Applications of nicotinate esters span pharmaceuticals (e.g., topical formulations for enhanced skin permeation) and industrial uses (e.g., ionic liquids in extraction systems) .

Properties

CAS No.

66170-39-6

Molecular Formula

C22H37NO2

Molecular Weight

347.5 g/mol

IUPAC Name

hexadecyl pyridine-3-carboxylate

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-22(24)21-17-16-18-23-20-21/h16-18,20H,2-15,19H2,1H3

InChI Key

SIYPIMGFUQHRFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Hexadecyl nicotinate can be synthesized through esterification reactions. One common method involves the reaction of nicotinic acid with hexadecanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester bond . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hexadecyl nicotinate undergoes various chemical reactions, including:

Scientific Research Applications

Hexadecyl nicotinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of hexadecyl nicotinate involves its hydrolysis to release nicotinic acid and hexadecanol. Nicotinic acid acts on various molecular targets, including G-protein-coupled receptors, to exert its effects. It is involved in pathways related to lipid metabolism, vasodilation, and anti-inflammatory responses . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl Nicotinate

  • Structure : Methyl ester of nicotinic acid (C1 alkyl chain).
  • Hydrolysis Stability : Exhibits a long hydrolysis half-life (>95 hours) in the presence of human serum albumin (HSA), attributed to steric hindrance or enzyme-substrate specificity .
  • Applications : Used in topical analgesics; a study showed 15% pain reduction after 1 hour, less effective than combination therapies but superior to placebo .
  • Volatility : Higher volatility due to short alkyl chain, detected in floral emissions via headspace extraction .

Cholinium Nicotinate

  • Structure : Ionic liquid composed of cholinium cation and nicotinate anion.
  • Solubility and Extraction Efficiency : Demonstrates high selectivity in aqueous biphasic systems (ABS) for recovering caffeine, taurine, and niacin from expired energy drinks. Preferentially enriches polar compounds in the ionic liquid-rich phase .
  • Biological Safety : Low cytotoxicity and eco-friendly profile, making it suitable for sustainable extraction processes .

Hexadecyl Esters of Fatty Acids (e.g., Tetradecanoic Acid Hexadecyl Ester)

  • Structure : Long-chain esters with C16 alkyl groups.
  • Volatility and Migration : Lower volatility compared to short-chain esters; used in starch-based biopolymers. Migration decreases with repeated material use, suggesting stability in industrial applications .

Xantinol Nicotinate

  • Structure: Complex of xanthinol (a theophylline derivative) and nicotinic acid.
  • Pharmacological Use: Vasodilator and nootropic agent; distinct from ester-based nicotinates due to its salt formation and combined pharmacological effects .

Data Table: Key Properties of Nicotinate Derivatives

Compound Alkyl Chain/Structure Molecular Weight (g/mol) Hydrolysis Half-Life (HSA) Volatility Key Applications
Hexadecyl Nicotinate C16 ester ~335.5 (estimated) Inferred slow Low Topical delivery, sustained release (hypothetical)
Methyl Nicotinate C1 ester 137.1 >95 hours High Topical analgesics
Cholinium Nicotinate Ionic liquid ~217.2 N/A Low Extraction systems
Hexadecyl Acetate C16 ester 284.5 N/A Low Biopolymer additive
Xantinol Nicotinate Salt complex 435.4 N/A Low Vasodilation, cognitive enhancement

Research Findings and Mechanistic Insights

Hydrolysis Kinetics

Nicotinate esters exhibit variable hydrolysis rates dependent on alkyl chain length and steric effects. Methyl nicotinate’s prolonged half-life (>95 hours) contrasts with 2-butoxyethyl nicotinate (<15 minutes), suggesting that bulkier groups (e.g., hexadecyl) may further delay enzymatic cleavage by HSA .

Limitations and Knowledge Gaps

  • Direct data on this compound’s hydrolysis, toxicity, and pharmacokinetics are scarce.
  • Comparative studies with mid-chain esters (e.g., hexyl nicotinate) are absent in the provided evidence.

Q & A

Q. What are the established methods for synthesizing Hexadecyl nicotinate, and how can researchers optimize reaction yields?

this compound synthesis typically involves esterification reactions between nicotinic acid and hexadecyl alcohol, often catalyzed by acid chlorides or enzymatic agents. To optimize yields, researchers should systematically vary reaction parameters such as temperature (e.g., 60–80°C), molar ratios of reactants (e.g., 1:1.2 nicotinic acid to hexadecyl alcohol), and catalyst concentration (e.g., 1–5% w/w). Post-synthesis, purification via column chromatography or recrystallization in ethanol can improve purity. Yield optimization should be validated using mass balance calculations and compared against theoretical maxima .

Q. Which spectroscopic techniques are most effective for characterizing the purity and molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester bond formation and alkyl chain integrity. Fourier-Transform Infrared (FTIR) spectroscopy can validate the presence of carbonyl (C=O) and aromatic (C=C) groups. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 260 nm) quantifies purity, while Mass Spectrometry (MS) confirms molecular weight (expected m/z: ~349.5 for C₂₂H₃₉NO₂). For novel derivatives, X-ray crystallography may resolve structural ambiguities .

Q. How does this compound interact with skin barrier models, and what methodologies are used to assess its penetration kinetics?

Franz diffusion cells with ex vivo human or porcine skin are standard for evaluating penetration. Laser Doppler Velocimetry (LDV) quantifies vasodilation as a proxy for bioavailability, while Confocal Raman Spectroscopy maps spatial distribution within stratum corneum layers. Researchers should standardize application doses (e.g., 10 mM in ethanol) and measure flux rates (µg/cm²/h) across 24-hour periods. Data normalization to control vehicles (e.g., propylene glycol) minimizes batch variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s pharmacokinetic data between ex vivo and in vivo models?

Discrepancies often arise from differences in skin hydration, metabolic activity, or blood flow. To reconcile these, use parallel studies: ex vivo models (e.g., heat-separated human epidermis) for controlled permeability assays and in vivo models (e.g., hairless mice) with microdialysis to sample interstitial fluid. Statistical tools like Bland-Altman plots can quantify agreement between models. Additionally, physiologically based pharmacokinetic (PBPK) modeling integrates parameters like logP (octanol-water partition coefficient) and protein binding to predict in vivo behavior .

Q. What experimental designs are suitable for investigating this compound’s role in NAD+ biosynthesis pathways?

Targeted metabolomics using Liquid Chromatography-Tandem MS (LC-MS/MS) can track nicotinate incorporation into NAD+ pools in cell lines (e.g., HEK293 or primary keratinocytes). Isotope-labeled this compound (e.g., ¹³C-nicotinate) enables tracing metabolic flux. Pair this with siRNA knockdown of nicotinamide phosphoribosyltransferase (NAMPT) to assess pathway dependency. Pathway analysis tools like MetaboAnalyst 5.0 map metabolites onto KEGG pathways (e.g., map00760: Nicotinate metabolism) to identify rate-limiting steps .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s cellular uptake studies?

Nonlinear regression models (e.g., four-parameter logistic curves) are ideal for fitting dose-response data. Use the Akaike Information Criterion (AIC) to compare models, and bootstrap resampling to estimate confidence intervals for EC₅₀ values. For high-throughput screens, normalized response metrics (e.g., % viability or NAD+ levels) should undergo outlier correction (e.g., ROUT method). Open-source tools like GraphPad Prism or R packages (drc, nlme) automate these analyses .

Q. How should researchers address stability challenges when formulating this compound in aqueous solutions for long-term studies?

Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) identifies degradation products via LC-MS. To enhance stability, employ lyophilization with cryoprotectants (e.g., trehalose) or nanoemulsions (e.g., Tween 80/soy lecithin). Monitor pH-dependent hydrolysis (optimum pH 5–6) and antioxidant additives (e.g., ascorbic acid at 0.01% w/v) to prevent oxidative degradation. PXRD and DSC confirm polymorphic stability during storage .

Q. Methodological Notes

  • Reproducibility : Document reaction conditions, instrument calibration, and raw data archiving per FAIR principles. Use Supplementary Materials for extensive datasets .
  • Ethical Compliance : For in vivo studies, adhere to institutional review board (IRB) protocols and 3R principles (Replacement, Reduction, Refinement) .
  • Data Contradictions : Apply sensitivity analyses and multi-model validation to isolate confounding variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.